molecular formula C18H28N6O6 B4138724 N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide

N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide

Cat. No. B4138724
M. Wt: 424.5 g/mol
InChI Key: LVIMPQIGMMSTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide, commonly known as BAPTA-EDTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that has the ability to bind to metal ions, such as calcium, and remove them from solution. BAPTA-EDTA has a wide range of applications in biochemistry and physiology, including the study of cellular signaling pathways, the regulation of neurotransmitter release, and the role of calcium in muscle contraction.

Mechanism of Action

BAPTA-EDTA works by binding to metal ions, such as calcium, and removing them from solution. Calcium is an important signaling molecule in cells, and its concentration is tightly regulated. BAPTA-EDTA disrupts this regulation by removing calcium from solution, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BAPTA-EDTA has a wide range of biochemical and physiological effects, depending on the specific application. It is commonly used to study the role of calcium in cellular signaling pathways, and can be used to block calcium-dependent processes. BAPTA-EDTA is also used to study the regulation of neurotransmitter release, and can be used to block calcium-dependent neurotransmitter release. In addition, BAPTA-EDTA is used to study the role of calcium in muscle contraction, and can be used to block calcium-dependent muscle contraction.

Advantages and Limitations for Lab Experiments

BAPTA-EDTA has several advantages for use in lab experiments. It is a highly specific chelating agent, which means that it can selectively remove metal ions from solution without affecting other molecules. BAPTA-EDTA is also relatively easy to use, and can be added directly to experimental solutions. However, there are also limitations to the use of BAPTA-EDTA. It can be difficult to control the concentration of BAPTA-EDTA in solution, which can affect the interpretation of experimental results. In addition, BAPTA-EDTA can have off-target effects, which can complicate experimental results.

Future Directions

There are several future directions for the use of BAPTA-EDTA in scientific research. One area of interest is the study of calcium-dependent processes in disease states, such as cancer and neurodegenerative diseases. BAPTA-EDTA can be used to block calcium-dependent processes in these diseases, which could lead to the development of new treatments. Another area of interest is the development of new chelating agents that are more specific and effective than BAPTA-EDTA. These new chelating agents could have a wide range of applications in biochemistry and physiology.

Scientific Research Applications

BAPTA-EDTA is widely used in scientific research as a calcium chelator. It is commonly used to study the role of calcium in cellular signaling pathways, the regulation of neurotransmitter release, and the role of calcium in muscle contraction. BAPTA-EDTA is also used in the study of ion channels and transporters, as well as in the study of protein-protein interactions.

properties

IUPAC Name

1-N',6-N'-bis(1-ethyl-2,5-dioxopyrrolidin-3-yl)hexanedihydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O6/c1-3-23-15(27)9-11(17(23)29)19-21-13(25)7-5-6-8-14(26)22-20-12-10-16(28)24(4-2)18(12)30/h11-12,19-20H,3-10H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMPQIGMMSTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)NNC(=O)CCCCC(=O)NNC2CC(=O)N(C2=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~1~,N'~6~-bis(1-ethyl-2,5-dioxopyrrolidin-3-yl)hexanedihydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide
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N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide
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N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide
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N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide
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N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide
Reactant of Route 6
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N'~1~,N'~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide

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